molecular formula C13H14ClN3O2 B11846173 5-Chloro-N-(3,4-dimethoxybenzyl)pyrimidin-2-amine

5-Chloro-N-(3,4-dimethoxybenzyl)pyrimidin-2-amine

Cat. No.: B11846173
M. Wt: 279.72 g/mol
InChI Key: FCITYGJYRZRKCY-UHFFFAOYSA-N
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Description

5-Chloro-N-(3,4-dimethoxybenzyl)pyrimidin-2-amine is a chemical compound with the molecular formula C13H14ClN3O2 and a molecular weight of 279.72 g/mol . This compound is characterized by the presence of a pyrimidine ring substituted with a chloro group at the 5-position and a 3,4-dimethoxybenzyl group at the N-position. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-N-(3,4-dimethoxybenzyl)pyrimidin-2-amine typically involves the reaction of 5-chloropyrimidine-2-amine with 3,4-dimethoxybenzyl chloride under basic conditions. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-N-(3,4-dimethoxybenzyl)pyrimidin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrimidines, while coupling reactions can produce complex aromatic compounds.

Scientific Research Applications

5-Chloro-N-(3,4-dimethoxybenzyl)pyrimidin-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Chloro-N-(3,4-dimethoxybenzyl)pyrimidin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cellular processes, leading to therapeutic effects. The exact molecular pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro-N-(3,4-dimethoxyphenyl)pyrimidin-2-amine
  • 5-Chloro-N-(3,4-dimethoxybenzyl)pyrimidin-4-amine
  • 5-Chloro-N-(3,4-dimethoxybenzyl)pyrimidin-2-ol

Uniqueness

5-Chloro-N-(3,4-dimethoxybenzyl)pyrimidin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 3,4-dimethoxybenzyl group enhances its lipophilicity, allowing it to interact more effectively with lipid environments and cellular membranes . This unique structure makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C13H14ClN3O2

Molecular Weight

279.72 g/mol

IUPAC Name

5-chloro-N-[(3,4-dimethoxyphenyl)methyl]pyrimidin-2-amine

InChI

InChI=1S/C13H14ClN3O2/c1-18-11-4-3-9(5-12(11)19-2)6-15-13-16-7-10(14)8-17-13/h3-5,7-8H,6H2,1-2H3,(H,15,16,17)

InChI Key

FCITYGJYRZRKCY-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CNC2=NC=C(C=N2)Cl)OC

Origin of Product

United States

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